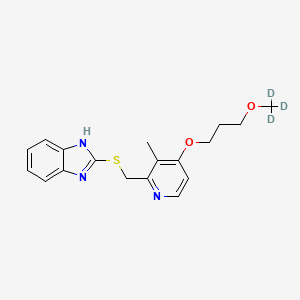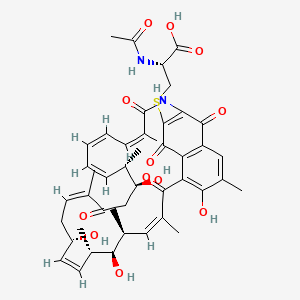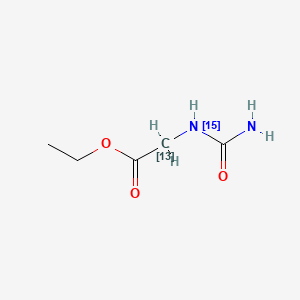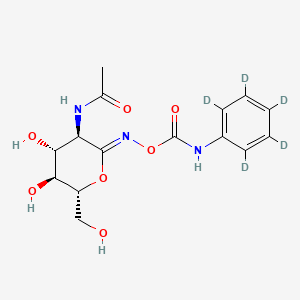
Rabeprazole-d3 Sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rabeprazole-d3 Sulfide is a compound with the molecular formula C18H21N3O2S . It is a derivative of Rabeprazole, which is a commonly prescribed proton pump inhibitor used to treat conditions involving excessive stomach acid .
Synthesis Analysis
Rabeprazole-d3 Sulfide is an important imidazole compound, which is not only a precursor of rabeprazole synthesis, but is also one of the main metabolites of rabeprazole in vivo . A study has shown that Cunninghamella blakesleeana 3.970 exhibited the best biotransformation abilities among seven strains of filamentous fungi. The metabolite is O-demethylation rabeprazole sulfide .Molecular Structure Analysis
The molecular structure of Rabeprazole-d3 Sulfide includes a pyridine and benzimidazole moiety linked by a methylsulfinyl group . The molecular weight of the compound is 346.5 g/mol .Chemical Reactions Analysis
Rabeprazole-d3 Sulfide is a derivative of Rabeprazole, which induces gastric acid secretion through precise inhibition of the enzyme H+/K±ATPase (acid or proton pump) .Physical And Chemical Properties Analysis
Rabeprazole-d3 Sulfide has a molecular weight of 346.5 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 8 .Applications De Recherche Scientifique
Biotransformation Studies
Rabeprazole-d3 Sulfide: is used in biotransformation studies to explore potential metabolites. Researchers have utilized filamentous fungi like Cunninghamella blakesleeana to screen for biotransformation abilities. These studies help in understanding the metabolic pathways and potential biologically active metabolites that could lead to the development of new therapeutic agents .
Synthesis of Proton Pump Inhibitors
This compound serves as an essential intermediate in the synthesis of Rabeprazole , a proton pump inhibitor widely used for treating gastric acid secretion disorders. The sulfide group in Rabeprazole-d3 Sulfide is a key moiety that undergoes further chemical transformations to produce the active drug .
Optimization of Pharmaceutical Production
Rabeprazole-d3 Sulfide is pivotal in optimizing pharmaceutical production processes. Continuous flow microreactors have been explored for the synthesis and extraction of Rabeprazole, with Rabeprazole-d3 Sulfide being a primary raw material. This approach aims to improve reaction efficiency and stability compared to traditional batch processes .
Mécanisme D'action
Target of Action
Rabeprazole-d3 Sulfide primarily targets the H+, K+ ATPase of the gastric parietal cells . These cells are responsible for secreting hydrochloric acid (HCl) in the stomach. The H+, K+ ATPase, also known as the proton pump, plays a crucial role in the final step of gastric acid secretion .
Mode of Action
Rabeprazole-d3 Sulfide is a prodrug, which means it is inactive in its original form. When it enters the acidic environment of the parietal cells, it transforms into its active sulphenamide form . This active form inhibits the H+, K+ ATPase of the gastric cells, suppressing both basal and stimulated gastric acid secretion in a dose-dependent manner .
Biochemical Pathways
The primary biochemical pathway affected by Rabeprazole-d3 Sulfide is the gastric acid secretion pathway. By inhibiting the H+, K+ ATPase, Rabeprazole-d3 Sulfide reduces the production of gastric acid, thereby decreasing the acidity of the stomach . This can have downstream effects on other biochemical processes that are sensitive to pH, such as the activation of digestive enzymes and absorption of certain nutrients.
Pharmacokinetics
Rabeprazole is rapidly absorbed, with peak plasma concentrations occurring approximately 3.5 hours after administration . Its oral bioavailability is approximately 52%, and its absorption is unaffected by food . It is metabolized in the liver by CYP2C19 and CYP3A4, and about 90% of the drug is excreted via the kidneys as metabolites .
Result of Action
The primary result of Rabeprazole-d3 Sulfide’s action is the reduction of gastric acid secretion. This leads to an increase in gastric pH, which can help heal gastrointestinal ulcers, treat symptoms of gastroesophageal reflux disease (GERD), eradicate Helicobacter pylori, and treat hypersecretory conditions such as Zollinger-Ellison Syndrome .
Action Environment
The action of Rabeprazole-d3 Sulfide is influenced by the acidic environment of the stomach. The drug is a prodrug that becomes active in the acid environment of the parietal cells Therefore, factors that alter the acidity of the stomach, such as the presence of food or other medications, could potentially influence the drug’s efficacy
Safety and Hazards
Orientations Futures
Rabeprazole is used short-term to treat symptoms of gastroesophageal reflux disease (GERD) in adults and children who are at least 1 year old . It is also used in adults to promote healing of duodenal ulcers or erosive esophagitis (damage to your esophagus caused by stomach acid) . Future research may focus on developing new formulations and delivery methods for Rabeprazole and its derivatives, including Rabeprazole-d3 Sulfide.
Propriétés
IUPAC Name |
2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-16(19-9-8-17(13)23-11-5-10-22-2)12-24-18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXAHDOWMOSVAP-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CSC2=NC3=CC=CC=C3N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rabeprazole-d3 Sulfide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(trideuteriomethyl)-9H-pyrido[3,4-b]indole](/img/structure/B564794.png)



![[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B564800.png)

![rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5](/img/structure/B564804.png)

![4-[(E)-1-Cyclohexyl-2-(pyridin-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B564810.png)